Cas no 2248385-73-9 (2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)

2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring with two geminal methyl groups at the 4-position. This structural motif imparts steric and electronic effects, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The oxolane ring enhances rigidity, while the amine functionality allows for further derivatization, such as amide formation or reductive amination. Its well-defined stereochemistry is advantageous for producing enantioselective catalysts or biologically active compounds. The compound’s stability and synthetic versatility make it suitable for use in fine chemical and medicinal chemistry research, particularly in the development of stereochemically complex molecules.
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine structure
2248385-73-9 structure
Product name:2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
CAS No:2248385-73-9
MF:C9H19NO
Molecular Weight:157.253262758255
CID:5976464
PubChem ID:137941310

2-(4,4-Dimethyloxolan-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2248385-73-9
    • EN300-6506812
    • 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
    • インチ: 1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3
    • InChIKey: QIQZXHGPEZPUMB-UHFFFAOYSA-N
    • SMILES: O1CC(C)(C)CC1C(C)CN

計算された属性

  • 精确分子量: 157.146664230g/mol
  • 同位素质量: 157.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 1.3

2-(4,4-Dimethyloxolan-2-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6506812-0.05g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
0.05g
$1750.0 2025-03-14
Enamine
EN300-6506812-0.25g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
0.25g
$1917.0 2025-03-14
Enamine
EN300-6506812-0.5g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
0.5g
$2000.0 2025-03-14
Enamine
EN300-6506812-5.0g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
5.0g
$6043.0 2025-03-14
Enamine
EN300-6506812-1.0g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
1.0g
$2083.0 2025-03-14
Enamine
EN300-6506812-0.1g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
0.1g
$1834.0 2025-03-14
Enamine
EN300-6506812-10.0g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
10.0g
$8961.0 2025-03-14
Enamine
EN300-6506812-2.5g
2-(4,4-dimethyloxolan-2-yl)propan-1-amine
2248385-73-9 95.0%
2.5g
$4084.0 2025-03-14

2-(4,4-Dimethyloxolan-2-yl)propan-1-amine 関連文献

2-(4,4-Dimethyloxolan-2-yl)propan-1-amineに関する追加情報

Introduction to 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine (CAS No. 2248385-73-9)

2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2248385-73-9, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This molecule, featuring a unique structural framework comprising an oxolane ring and an amine functional group, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The oxolane moiety, characterized by its strained three-membered heterocyclic structure, introduces rigidity and specific electronic properties that can be exploited in the design of bioactive molecules. The presence of the amine group further enhances its utility as a precursor or intermediate in the synthesis of more complex pharmacophores.

The structural motif of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine positions it as a valuable building block for the development of novel therapeutic agents. Its molecular architecture suggests potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds, facilitating their integration into drug development pipelines.

In the context of contemporary pharmaceutical research, the oxolane ring has been increasingly recognized for its role in enhancing metabolic stability and improving pharmacokinetic profiles of small-molecule drugs. The incorporation of this scaffold into drug candidates has led to promising results in preclinical studies, where it has demonstrated favorable properties such as reduced susceptibility to enzymatic degradation. This characteristic is particularly relevant in the design of protease inhibitors and other enzyme-targeted therapies.

The amine functional group in 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine also contributes to its versatility as a chemical entity. Amines are well-documented participants in various biochemical pathways and are frequently employed in the synthesis of pharmacologically active compounds. Their ability to form hydrogen bonds and participate in salt formation makes them indispensable in medicinal chemistry for optimizing solubility and bioavailability. The specific positioning of the amine group within this molecule may influence its reactivity and interaction with biological systems, offering opportunities for fine-tuning its pharmacological properties.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with oxolane derivatives being no exception. These molecules have been investigated for their potential applications across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The structural features of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine align well with these trends, positioning it as a compound worthy of further investigation.

The synthesis of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine presents an interesting challenge due to the need to maintain the integrity of the oxolane ring while introducing the amine functionality at an appropriate position. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, leveraging transition-metal catalysis and asymmetric synthesis techniques to achieve high yields and enantiopurity where necessary.

In conclusion, 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine (CAS No. 2248385-73-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining a strained oxolane ring with an amine group—offer potential advantages in drug design and development. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and optimization of new therapeutic agents.

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